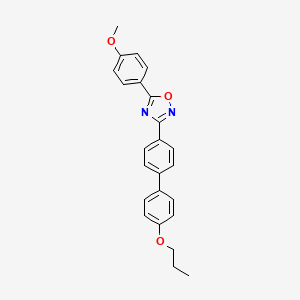![molecular formula C22H28N2O2 B4967050 N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide, also known as NMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. NMPB is a selective antagonist of the nociceptin receptor, which is involved in pain perception and addiction. In
Applications De Recherche Scientifique
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use in pain research, as N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been shown to have analgesic effects in animal models. N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has also been studied for its potential use in addiction research, as the nociceptin receptor has been implicated in addiction pathways.
Mécanisme D'action
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is a selective antagonist of the nociceptin receptor, which is a G protein-coupled receptor that is involved in pain perception and addiction. By blocking the nociceptin receptor, N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide can reduce pain perception and potentially modulate addiction pathways.
Biochemical and physiological effects:
Studies have shown that N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide can reduce pain perception in animal models, and may have potential as a treatment for chronic pain. N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction. However, more research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is its selectivity for the nociceptin receptor, which allows for targeted manipulation of pain and addiction pathways. Additionally, N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been shown to have low toxicity and few side effects in animal models. However, one limitation of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide. One area of focus could be on developing more water-soluble formulations of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide to improve its administration in experimental settings. Another potential direction could be on exploring the potential use of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide in the treatment of addiction, as it has shown promise in reducing drug-seeking behavior in animal models. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide, and its potential as a treatment for chronic pain and other conditions.
Méthodes De Synthèse
The synthesis of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide involves several steps, including the reaction of 3-(4-morpholinyl)propylamine with 2-phenylethyl bromide to form 3-(2-phenylethyl)-4-morpholinylpropylamine. This compound is then reacted with benzoyl chloride to form N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide. The synthesis of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been optimized to produce high yields and purity.
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(23-13-6-14-24-15-17-26-18-16-24)21-10-5-4-9-20(21)12-11-19-7-2-1-3-8-19/h1-5,7-10H,6,11-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBSLVUWHVYOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylpropyl)-2-(2-phenylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)

![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)
